molecular formula C10H10F3N3O B14778973 3''-Trifluoromethylacetophenone semicarbazone

3''-Trifluoromethylacetophenone semicarbazone

Cat. No.: B14778973
M. Wt: 245.20 g/mol
InChI Key: DZATUGRJMFZZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide typically involves the reaction of 3-(trifluoromethyl)acetophenone with hydrazinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to ensure high yield and purity of the final product. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and proteins, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

3''-Trifluoromethylacetophenone semicarbazone is a synthetic compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC10H10F3N3O
Molecular Weight245.20 g/mol
IUPAC Name[1-[3-(trifluoromethyl)phenyl]ethylideneamino]urea
InChIInChI=1S/C10H10F3N3O/c1-6(15-16-9(14)17)7-3-2-4-8(5-7)10(11,12)13/h2-5H,1H3,(H3,14,16,17)
InChI KeyDZATUGRJMFZZBW-UHFFFAOYSA-N
Canonical SMILESCC(=NNC(=O)N)C1=CC(=CC=C1)C(F)(F)F

Synthesis

The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)acetophenone with hydrazinecarboxamide. This reaction is often conducted in solvents such as ethanol or methanol under controlled heating conditions to facilitate the formation of the desired product.

Antimicrobial Activity

Research indicates that semicarbazones, including this compound, exhibit significant antimicrobial properties. A study on various semicarbazones demonstrated their effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate microbial cell walls .

Anticancer Activity

The anticancer potential of semicarbazones has been widely studied. For instance, derivatives of acetophenone have shown cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways. A comparative study revealed that semicarbazones can induce mitochondrial permeability transition and promote cell death in cancer cells such as K562 leukemia cells .

In vitro studies have shown that this compound exhibits an IC50 value indicating potent antiproliferative activity against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. The trifluoromethyl group is believed to enhance the compound's stability and reactivity, allowing it to bind effectively to enzymes and proteins involved in critical biological pathways. This interaction can lead to inhibition of key cellular processes such as cell division and metabolism in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several semicarbazones against Staphylococcus aureus and E. coli. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
  • Cytotoxicity Assessment : Research on the cytotoxic effects of acetophenone derivatives showed that this compound significantly reduced cell viability in HeLa cells, suggesting its potential use in cancer therapy .

Properties

Molecular Formula

C10H10F3N3O

Molecular Weight

245.20 g/mol

IUPAC Name

[1-[3-(trifluoromethyl)phenyl]ethylideneamino]urea

InChI

InChI=1S/C10H10F3N3O/c1-6(15-16-9(14)17)7-3-2-4-8(5-7)10(11,12)13/h2-5H,1H3,(H3,14,16,17)

InChI Key

DZATUGRJMFZZBW-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)N)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.